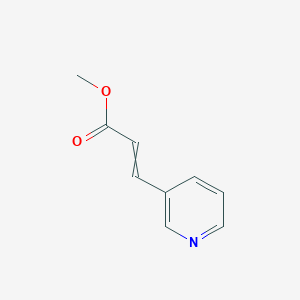

Methyl 3-(pyridin-3-yl)acrylate

描述

属性

分子式 |

C9H9NO2 |

|---|---|

分子量 |

163.17 g/mol |

IUPAC 名称 |

methyl 3-pyridin-3-ylprop-2-enoate |

InChI |

InChI=1S/C9H9NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h2-7H,1H3 |

InChI 键 |

APCQGKVIYRVRKN-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)C=CC1=CN=CC=C1 |

产品来源 |

United States |

准备方法

Reaction Mechanism and Conditions

The HWE reaction involves the condensation of a phosphonoacetate ester with an aldehyde. For this compound:

Example Protocol (Adapted from)

-

Step 1 : Dissolve pyridine-3-carbaldehyde (1.0 equiv) and trimethyl phosphonoacetate (1.1 equiv) in anhydrous THF.

-

Step 2 : Add NaH (1.2 equiv) gradually under nitrogen at 0°C.

-

Step 3 : Stir for 1 hour, then warm to room temperature.

-

Step 4 : Quench with aqueous NH4Cl, extract with ethyl acetate, and purify via column chromatography.

Yield : Analogous reactions report yields of 70–85% for pyridin-2-yl derivatives, suggesting comparable efficiency for the 3-isomer.

Esterification of 3-(Pyridin-3-yl)Acrylic Acid

Direct esterification of the corresponding acrylic acid offers a straightforward route. Source details a protocol for (E)-methyl 3-(6-aminopyridin-3-yl)acrylate, which can be adapted for the non-aminated analog.

Reaction Conditions

-

Acid Catalyst : Thionyl chloride (SOCl2) in methanol.

-

Temperature : Reflux conditions (65–70°C).

-

Workup : Neutralization with saturated NaHCO3, extraction with dichloromethane, and recrystallization.

Example Protocol (Adapted from)

-

Step 1 : Add SOCl2 (0.41 mL) dropwise to methanol (5 mL) at −10°C (dry ice-acetone bath).

-

Step 2 : Introduce 3-(pyridin-3-yl)acrylic acid (700 mg) and reflux for 1 hour.

-

Step 3 : Concentrate under reduced pressure, adjust pH to 8 with NaHCO3, and extract with CH2Cl2.

-

Step 4 : Wash organic layers, dry over MgSO4, and evaporate to isolate the product.

Yield : The analogous reaction for the 6-amino derivative achieved 725 mg product from 700 mg starting material (~95% yield).

Comparative Analysis of Methods

*Yields extrapolated from analogous reactions.

Challenges and Optimization Strategies

Isomer Control

The E-isomer predominates in HWE reactions due to kinetic control. For Z-isomer access, alternative methods like catalytic hydrogenation or photoisomerization may be required.

Purification

化学反应分析

Types of Reactions

Methyl 3-(pyridin-3-yl)acrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions include pyridine N-oxides, saturated derivatives, and various substituted pyridine compounds.

科学研究应用

Methyl 3-(pyridin-3-yl)acrylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and fine chemicals.

作用机制

The mechanism of action of Methyl 3-(pyridin-3-yl)acrylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Substituent Variations on the Pyridine Ring

Modifications to the pyridine ring significantly alter physicochemical properties and reactivity. Representative derivatives include:

Key Observations :

Ester Group Variations

Replacing the methyl ester with ethyl or other alkyl chains impacts hydrolysis kinetics and lipophilicity:

Key Observations :

Pyridine Ring Positional Isomerism

The position of the pyridine nitrogen (2-, 3-, or 4-yl) alters electronic and steric properties:

Key Observations :

Heterocyclic Analog Comparisons

Replacing pyridine with other heterocycles (e.g., thiophene) modifies electronic properties:

常见问题

What are the key considerations for designing synthetic routes to Methyl 3-(pyridin-3-yl)acrylate and its derivatives?

Answer:

Synthetic routes often involve Knoevenagel condensation or acylation reactions. For example, (E)-3-(pyridin-3-yl)acrylic acid can be synthesized via Knoevenagel condensation of nicotinaldehyde with malonic acid in the presence of piperidine/pyridine, followed by esterification . Critical factors include:

- Activation agents : Use of N,N’-carbonyldiimidazole (CDI) or HOBT/DCC to activate carboxylic acids for acylation .

- Regioselectivity : Control of reaction conditions (e.g., acidic vs. neutral) to minimize isomer formation during acylation of 4-fluorobenzene-1,2-diamine .

- Yield optimization : Method-dependent yields range from 28% to 68%, influenced by purification steps (e.g., decolorization, thermal filtration) .

How can structural discrepancies in this compound derivatives be resolved?

Answer:

Structural ambiguity, such as isomer formation (e.g., amino group positional isomers in chidamide), requires:

- X-ray crystallography : Single-crystal diffraction confirms molecular packing and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .

- Spectroscopic validation : H/C NMR and HRMS data cross-referenced with literature (e.g., δ 6.23 ppm for trans-vinylic protons in H NMR) .

- Chromatographic analysis : HPLC or GC-MS to detect and separate isomers .

What analytical techniques are essential for identifying reaction byproducts in this compound synthesis?

Answer:

Unexpected byproducts (e.g., allyl acrylate or acetaldehyde) arise from side reactions like acrolein condensation or decomposition. Key methods include:

- GC-MS : Detects volatile byproducts (e.g., allyl acrylate at 3.28 min retention time) .

- LC-MS : Identifies non-volatile intermediates with unmatched mass fragments .

- Chromatographic retention time matching : Cross-validation with known standards (e.g., pyridine at 2.89 min) .

How do substituents on the pyridine ring influence the physicochemical properties of this compound derivatives?

Answer:

Substituents alter solubility, reactivity, and biological activity:

- Electron-withdrawing groups (e.g., Cl at position 2 or 5): Increase electrophilicity of the acrylate moiety, enhancing reactivity in Michael additions .

- Amino/methoxy groups (e.g., 2-amino-4-methoxypyridin-3-yl): Improve water solubility via hydrogen bonding but may reduce thermal stability .

- Crystallinity : Bulky substituents (e.g., tert-butyl esters) disrupt molecular packing, reducing melting points .

What strategies improve regioselectivity in the acylation of this compound derivatives?

Answer:

Regioselectivity challenges arise in polyfunctional substrates (e.g., diaminobenzenes):

- Acidic conditions : Promote selective acylation of less sterically hindered amino groups (e.g., 2-amino over 5-fluoro in 4-fluorobenzene-1,2-diamine) .

- Protecting groups : Temporary protection of reactive sites (e.g., Boc for amines) prevents undesired side reactions .

- Catalytic systems : Palladium-catalyzed couplings (e.g., Heck reactions) enable selective β-arylations .

How can computational modeling aid in predicting the reactivity of this compound derivatives?

Answer:

While direct evidence is limited, extrapolation from related systems suggests:

- DFT calculations : Predict reaction pathways (e.g., activation energies for Knoevenagel condensation) .

- Molecular docking : Screens bioactivity by simulating interactions with target proteins (e.g., histone deacetylases) .

- Solubility parameters : COSMO-RS models estimate solubility in organic/aqueous matrices .

What are the challenges in scaling up laboratory-scale synthesis of this compound derivatives?

Answer:

Scale-up issues include:

- Purification bottlenecks : Column chromatography becomes impractical; alternatives include recrystallization or distillation .

- Exothermic reactions : Knoevenagel condensations require controlled temperature to prevent runaway reactions .

- Byproduct management : Continuous flow systems improve separation of volatile byproducts (e.g., acetaldehyde) .

How do intermolecular interactions in crystalline this compound derivatives affect their stability?

Answer:

X-ray studies reveal:

- Hydrogen bonds : Between pyridinyl N and acrylate carbonyl groups enhance thermal stability .

- π-π stacking : Aromatic interactions between pyridine rings reduce solubility but improve crystallinity .

- Halogen interactions : Chloro-substituted derivatives exhibit C–H···Cl contacts, influencing melting points .

What role does stereochemistry play in the biological activity of this compound derivatives?

Answer:

The trans (E)-configuration is critical for bioactivity:

- HDAC inhibition : (E)-chidamide derivatives show 10-fold higher potency than (Z)-isomers due to optimal binding to zinc-containing active sites .

- Photostability : trans-isomers resist UV-induced cyclization, unlike cis-forms .

How can researchers mitigate solubility limitations of this compound in aqueous systems?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。